

# In vivo efficacy of (S)-BI 665915 in different disease models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-BI 665915

Cat. No.: B12427717

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## Erratum and Alternative Proposal

Initial analysis of the request for a comparison guide on the in vivo efficacy of **(S)-BI 665915** as a TRPC6 inhibitor has revealed a critical discrepancy. The compound **(S)-BI 665915** is a highly potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), not a TRPC6 inhibitor.<sup>[1][2]</sup> Its mechanism of action is centered on the inhibition of leukotriene B4 (LTB4) production.<sup>[1][2]</sup>

Therefore, a direct comparison of **(S)-BI 665915** with other TRPC6 inhibitors is not scientifically valid.

However, research indicates that Boehringer Ingelheim has developed a potent and selective TRPC6 (Transient Receptor Potential Canonical 6) inhibitor, BI 749327, with published preclinical in vivo data.<sup>[3][4][5]</sup> Another TRPC6 inhibitor from the same company, BI 764198, is currently in Phase 2 clinical trials for Focal Segmental Glomerulosclerosis (FSGS).<sup>[6]</sup>

This guide will proceed with a detailed comparison of the likely intended subject, BI 749327, and its in vivo efficacy in relevant disease models, as this aligns with the core requirements of the original request for information on a TRPC6 inhibitor.

## Comparison Guide: In Vivo Efficacy of BI 749327, a Selective TRPC6 Inhibitor

This guide provides a comparative overview of the preclinical in vivo efficacy of BI 749327, a selective antagonist of the TRPC6 ion channel. TRPC6 is implicated in the pathogenesis of fibrotic diseases, particularly in cardiac and renal conditions.[3][4] Overactivity of TRPC6, through enhanced expression or gain-of-function mutations, contributes to pathological signaling that drives fibrosis and cellular dysfunction.[3][4] BI 749327 is an orally bioavailable compound that offers a valuable tool for investigating the therapeutic potential of TRPC6 inhibition.[3][4]

## Data Presentation: Efficacy in Disease Models

The in vivo efficacy of BI 749327 has been demonstrated in models of both cardiac and renal fibrosis.

Table 1: In Vivo Efficacy of BI 749327 in a Cardiac Disease Model

Disease Model	Species	Treatment	Dosing Regimen	Key Efficacy Endpoints	Results
Transverse Aortic Constriction (TAC)	Mouse	BI 749327	30 mg/kg, oral, daily	- Left Ventricular (LV) Fractional Shortening- LV End-Diastolic Diameter (LVEDD)- Cardiac Fibrosis (Picrosirius Red Staining)- Gene Expression (Collagen I, III)	- Improved LV fractional shortening- Reduced LVEDD- Significantly decreased cardiac fibrosis- Reduced expression of pro-fibrotic genes

Table 2: In Vivo Efficacy of BI 749327 in a Renal Disease Model

Disease Model	Species	Treatment	Dosing Regimen	Key Efficacy Endpoints	Results
Unilateral Ureteral Obstruction (UUO)	Mouse	BI 749327	10, 30, or 100 mg/kg, oral, daily	- Renal Fibrosis (Sirius Red Staining)- Gene Expression (Collagen I, Fibronectin)	- Dose-dependent reduction in renal fibrosis- Significant decrease in the expression of pro-fibrotic genes

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

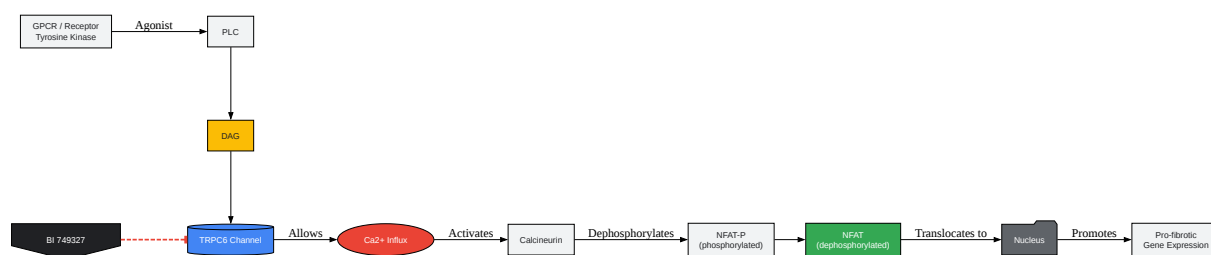
**Transverse Aortic Constriction (TAC) Model:** This surgical model is used to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis. In the cited studies, male C57BL/6N mice underwent TAC surgery. BI 749327 or a vehicle control was administered orally on a daily basis, typically starting one day post-surgery and continuing for a period of 2 to 4 weeks. Cardiac function was assessed non-invasively via echocardiography to measure parameters like fractional shortening and ventricular dimensions. At the study's conclusion, hearts were harvested for histological analysis of fibrosis (e.g., Picrosirius red staining) and molecular analysis of pro-fibrotic gene expression (e.g., qPCR for collagen isoforms).

**Unilateral Ureteral Obstruction (UUO) Model:** The UUO model is a well-established method for inducing progressive renal interstitial fibrosis. In this procedure, one ureter of a mouse is ligated, causing obstruction and subsequent kidney injury. BI 749327 was administered orally at varying doses (e.g., 10, 30, 100 mg/kg) daily for the duration of the study, which is typically 7 to 14 days. Following the treatment period, the obstructed kidneys were harvested. The primary endpoints were the extent of fibrosis, quantified by histological staining (e.g., Sirius red), and

the expression levels of key fibrotic markers like Collagen I and Fibronectin, measured by qPCR.

## Mandatory Visualizations

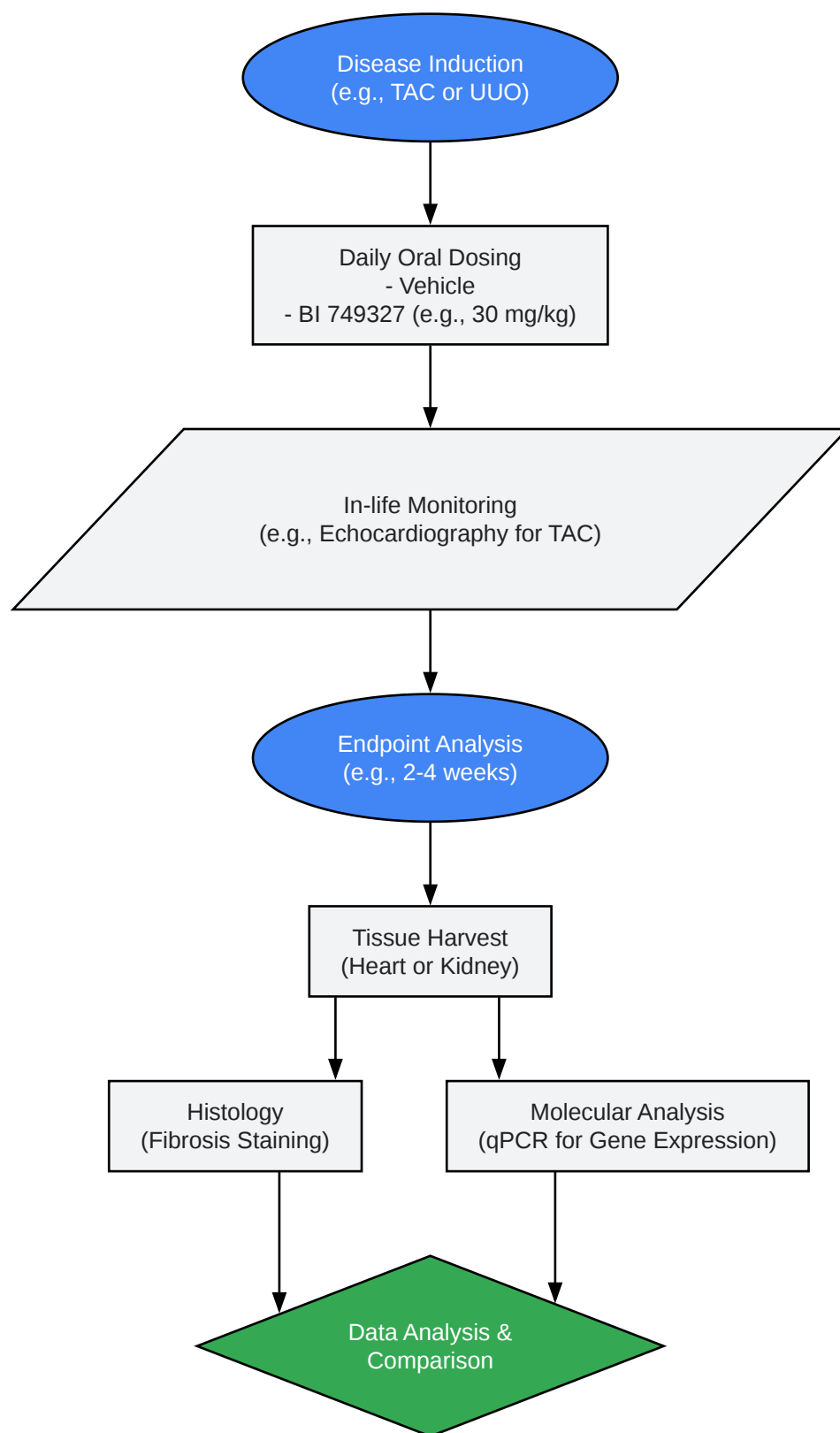
### Signaling Pathway



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Caption: Pathological TRPC6 signaling pathway leading to fibrosis.

### Experimental Workflow



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Caption: General experimental workflow for in vivo testing of BI 749327.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)